molecular formula C36H76N2O2 B14454921 N,N'-dimethyl-N,N'-di(tetradecyl)hexane-1,6-diamine oxide CAS No. 71182-06-4

N,N'-dimethyl-N,N'-di(tetradecyl)hexane-1,6-diamine oxide

Cat. No.: B14454921
CAS No.: 71182-06-4
M. Wt: 569.0 g/mol
InChI Key: KSQCFONMVAHXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long alkyl chains and the presence of both amine and oxide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide typically involves the reaction of N,N’-dimethylhexane-1,6-diamine with tetradecyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide to form the desired diamine oxide.

Industrial Production Methods

In an industrial setting, the production of N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced back to its corresponding amine form.

    Substitution: The long alkyl chains can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Bases such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction will revert the compound to its amine form.

Scientific Research Applications

N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the formulation of surfactants, detergents, and other industrial products.

Mechanism of Action

The mechanism of action of N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide involves its interaction with molecular targets through its amine and oxide functional groups. These interactions can lead to various biological and chemical effects, depending on the specific application. The long alkyl chains also play a role in its mechanism of action by affecting its solubility and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N’-dimethylhexane-1,6-diamine: A precursor in the synthesis of N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide.

    N,N,N’,N’-tetramethyl-1,6-hexanediamine: Another related compound with similar structural features but different functional groups.

    N,N’-dimethyl-N,N’-di(methacryloxy ethyl)-1,6-hexanediamine: A monomer used in dental resins and other applications.

Uniqueness

N,N’-dimethyl-N,N’-di(tetradecyl)hexane-1,6-diamine oxide is unique due to its long alkyl chains and the presence of both amine and oxide functional groups. These features give it distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.

Properties

CAS No.

71182-06-4

Molecular Formula

C36H76N2O2

Molecular Weight

569.0 g/mol

IUPAC Name

N,N'-dimethyl-N,N'-di(tetradecyl)hexane-1,6-diamine oxide

InChI

InChI=1S/C36H76N2O2/c1-5-7-9-11-13-15-17-19-21-23-25-29-33-37(3,39)35-31-27-28-32-36-38(4,40)34-30-26-24-22-20-18-16-14-12-10-8-6-2/h5-36H2,1-4H3

InChI Key

KSQCFONMVAHXRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(CCCCCC[N+](C)(CCCCCCCCCCCCCC)[O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.